molecular formula C14H16N2O3S B1425093 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 1282321-65-6

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B1425093
M. Wt: 292.36 g/mol
InChI Key: CDOLDXGULTYFBS-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Biological Properties

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to compounds with good antibacterial and antifungal activities. The compound 5e showed significant antibacterial activity, and compound 5d demonstrated notable antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Antimicrobial Activity of Derivatives

  • A series of pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

  • The synthesis process involved various compounds, including a benzyl piperidine-carboxylate derivative, as part of a larger methodology in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Synthesis and Antimicrobial Studies of Pyridine Derivatives

  • Novel pyridine derivatives exhibited considerable antibacterial activity. This highlights the compound's potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Synthesis of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

  • Novel derivatives synthesized showed potential antimicrobial, antifungal, and antimalarial activity. This suggests its broad spectrum of biological applications (Shah, Patel, Rajani, & Karia, 2016).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized. One compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis and Biological Activity of Thiazole-Piperazine Derivatives

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-10-2-3-11-12(8-10)20-14(15-11)16-6-4-9(5-7-16)13(17)18/h2-3,8-9H,4-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLDXGULTYFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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